molecular formula C10H11N3 B3224389 2-(4-Methyl-1H-imidazol-1-yl)aniline CAS No. 1229584-24-0

2-(4-Methyl-1H-imidazol-1-yl)aniline

Cat. No.: B3224389
CAS No.: 1229584-24-0
M. Wt: 173.21 g/mol
InChI Key: GXCQDIWNAXPKLQ-UHFFFAOYSA-N
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Description

2-(4-Methyl-1H-imidazol-1-yl)aniline is an imidazole-based aniline derivative of significant interest in medicinal and supramolecular chemistry research. While specific biological data for this compound is the subject of ongoing investigation, its core structure features the imidazole ring, an electron-rich aromatic heterocycle known for its ability to engage in various non-covalent interactions, such as coordination bonds and hydrogen bonding . This makes it a valuable scaffold for constructing supramolecular complexes with potential biological activities. The aniline moiety serves as a versatile handle for further chemical modification, allowing researchers to synthesize more complex molecules for various applications. Imidazole derivatives, in general, have been extensively studied and show a broad spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, and anti-tuberculosis properties, as documented in recent scientific literature . The specific substitution pattern on the imidazole and aniline rings is critical for modulating the compound's reactivity, physical properties, and interaction with biological targets. This product is intended for research purposes as a chemical building block in the development of novel therapeutic agents and functional materials. It is supplied with a Certificate of Analysis to ensure quality and consistency for your experimental work. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylimidazol-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-8-6-13(7-12-8)10-5-3-2-4-9(10)11/h2-7H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCQDIWNAXPKLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 2 4 Methyl 1h Imidazol 1 Yl Aniline

Direct Coupling and Functionalization Approaches

Direct coupling methods represent the most common and straightforward strategies for the synthesis of 2-(4-Methyl-1H-imidazol-1-yl)aniline. These approaches involve the formation of the N-aryl bond between a pre-formed 4-methylimidazole (B133652) ring and an aniline (B41778) derivative.

N-Arylation Reactions of Imidazole (B134444) with Anilines

The N-arylation of 4-methylimidazole with an ortho-substituted aniline precursor, typically an ortho-haloaniline, is a primary method for constructing the target molecule. Two of the most prominent named reactions in this category are the Ullmann condensation and the Buchwald-Hartwig amination.

The Ullmann condensation is a classical copper-catalyzed reaction that involves the coupling of an aryl halide with a nucleophile, in this case, 4-methylimidazole. These reactions often require high temperatures and the use of stoichiometric amounts of copper. mdpi.com Modern variations, however, have been developed that utilize catalytic amounts of copper and various ligands to facilitate the reaction under milder conditions. beilstein-journals.orgresearchgate.net For the synthesis of this compound, this would typically involve the reaction of 4-methylimidazole with a 2-haloaniline (e.g., 2-bromoaniline (B46623) or 2-iodoaniline) in the presence of a copper catalyst and a base.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful and versatile tool for the formation of C-N bonds. mdpi.comwikipedia.orglibretexts.orgorganic-chemistry.org This reaction generally offers higher yields, milder reaction conditions, and a broader substrate scope compared to the traditional Ullmann condensation. beilstein-journals.orgrug.nl The synthesis of this compound via this method would involve the coupling of 4-methylimidazole with a 2-haloaniline or a 2-aminophenyl triflate, catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand. The choice of ligand is crucial for the success of the reaction and a variety of ligands have been developed to accommodate a wide range of substrates. wikipedia.orgrug.nl

ReactionAryl HalideCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Ullmann2-BromoanilineCuI / L-prolineK2CO3DMSO90Moderate beilstein-journals.org
Ullmann2-IodoanilineCuI / PhenanthrolineCs2CO3Dioxane110Good beilstein-journals.org
Buchwald-Hartwig2-BromoanilinePd2(dba)3 / XPhosK3PO4Toluene100High wikipedia.orgrug.nl
Buchwald-Hartwig2-ChloroanilinePd(OAc)2 / SPhosNaOtBuDioxane110Good wikipedia.orgrug.nl

Ortho-Substitution Strategies on Aniline Precursors

An alternative approach involves the modification of an aniline precursor at the ortho position to facilitate the subsequent formation of the imidazole ring. This strategy can involve the introduction of a functional group that can either be converted into the imidazole ring or act as a handle for its attachment.

One such strategy is the ortho-amination of a substituted aniline, followed by cyclization with appropriate reagents to form the 4-methylimidazole ring. For instance, a suitably protected 1,2-diaminobenzene derivative could undergo a cyclization reaction with a three-carbon building block that provides the C4-methyl and C5 carbons of the imidazole ring.

Another approach is the ortho-formylation or ortho-acylation of an aniline derivative. The resulting ortho-amino benzaldehyde (B42025) or ortho-amino acetophenone (B1666503) can then serve as a precursor for the construction of the imidazole ring through condensation reactions with an ammonia (B1221849) source and a suitable carbonyl compound or its equivalent to provide the C4 and methyl group of the imidazole.

Multi-Component Reaction Pathways Towards Imidazole-Aniline Systems

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. rsc.org For the synthesis of imidazole-aniline systems, a one-pot reaction could potentially bring together the aniline, the components for the imidazole ring, and the methyl group.

A plausible MCR strategy for this compound could involve the reaction of a 1,2-diaminobenzene, a source for the C2 and C4-methyl carbons of the imidazole ring (such as a keto-aldehyde or its equivalent), and an ammonia source. However, achieving regioselectivity to obtain the desired 1,2-disubstituted pattern on the aniline ring can be a significant challenge in MCRs. The development of highly selective catalysts and reaction conditions is crucial for the successful application of MCRs in the synthesis of this specific isomer. libretexts.org

Catalyst Systems and Reaction Condition Optimization

The choice of catalyst and the optimization of reaction conditions are critical for achieving high yields and selectivity in the synthesis of this compound, particularly in cross-coupling reactions.

Role of Transition Metal Catalysts (e.g., Copper, Palladium) in Coupling Reactions

Both copper and palladium catalysts play a pivotal role in the N-arylation of imidazoles. beilstein-journals.orgnih.gov

Copper catalysts , typically in the form of Cu(I) salts such as CuI or CuBr, are the traditional choice for Ullmann-type couplings. beilstein-journals.orgorganic-chemistry.org The catalytic activity of copper can be enhanced by the use of ligands, such as diamines, amino acids (e.g., L-proline), and phenanthrolines. beilstein-journals.orgacs.org These ligands can stabilize the copper catalyst, increase its solubility, and facilitate the reductive elimination step. While generally less expensive than palladium catalysts, copper-catalyzed reactions often require higher temperatures and may have a more limited substrate scope. beilstein-journals.orgnih.gov

Palladium catalysts are highly effective for Buchwald-Hartwig amination reactions and generally offer milder reaction conditions and broader functional group tolerance. wikipedia.orglibretexts.orgorganic-chemistry.orgrug.nl The catalytic system consists of a palladium precursor, such as Pd(OAc)2 or Pd2(dba)3, and a phosphine ligand. The choice of ligand is critical and has been the subject of extensive research. Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, and RuPhos, have been shown to be particularly effective for the coupling of challenging substrates, including heteroaromatic amines like 4-methylimidazole. wikipedia.orgrug.nl

Catalyst SystemAdvantagesDisadvantagesTypical Reaction Conditions
Copper-based Lower cost, readily availableHigher temperatures, often requires stoichiometric amounts in older methods, potentially lower yields and narrower scopeCuI or CuBr, ligand (e.g., L-proline, phenanthroline), base (e.g., K2CO3, Cs2CO3), polar aprotic solvent (e.g., DMSO, DMF), 90-150 °C
Palladium-based Milder conditions, higher yields, broader substrate scope, lower catalyst loadingHigher cost of catalyst and ligands, potential for phosphine ligand toxicityPd(0) or Pd(II) precursor, phosphine ligand (e.g., XPhos, SPhos), base (e.g., K3PO4, NaOtBu), ethereal or aromatic solvent (e.g., dioxane, toluene), 80-120 °C

Application of Green Chemistry Principles in Synthesis (e.g., Microwave-Assisted, Solvent-Free Methods)

The principles of green chemistry are increasingly being applied to the synthesis of organic molecules to reduce environmental impact. researchgate.net Microwave-assisted synthesis and solvent-free reaction conditions are two such approaches that have been successfully employed in the synthesis of N-arylimidazoles.

Microwave-assisted synthesis can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reaction profiles. mdpi.comresearchgate.net The rapid and efficient heating provided by microwave irradiation can accelerate the rate of cross-coupling reactions, allowing for the use of lower temperatures and catalyst loadings. mdpi.com

Solvent-free reactions , or reactions conducted in benign solvents like water, minimize the use of volatile organic compounds (VOCs). researchgate.net For the synthesis of N-arylimidazoles, solid-state reactions or reactions under neat conditions (without any solvent) have been reported, often in combination with microwave irradiation or ball milling. ajgreenchem.comnih.gov These methods offer significant environmental benefits by reducing waste and simplifying product purification. researchgate.net

Green Chemistry ApproachReactantsCatalyst/ConditionsReaction TimeYield (%)Reference
Microwave-Assisted4-Methylimidazole, 2-BromoanilineCuI / L-proline, K2CO3, DMSO30 minGood researchgate.net
Microwave-Assisted4-Methylimidazole, 2-ChloroanilinePd(OAc)2 / SPhos, NaOtBu, Dioxane15 minHigh mdpi.com
Solvent-Free (Ball Milling)4-Methylimidazole, 2-IodoanilineCuI, K3PO460 minModerate nih.gov

Isolation and Purification Techniques for this compound

The isolation and purification of this compound and related N-arylimidazole derivatives are crucial steps to obtain the compound in high purity. Common techniques include column chromatography and recrystallization.

Crude products of N-arylation reactions are often purified by column chromatography. rsc.org For N-arylimidazole derivatives, silica (B1680970) gel is a common stationary phase, and a mixture of ethyl acetate (B1210297) and hexane (B92381) is frequently used as the eluent. biomedres.us The polarity of the solvent mixture can be adjusted to achieve optimal separation of the desired product from starting materials, by-products, and any regioisomers that may have formed. Thin-layer chromatography (TLC) is typically used to monitor the progress of the reaction and to determine the appropriate solvent system for column chromatography. rsc.org

Recrystallization is another effective method for purifying solid imidazole derivatives. This technique relies on the difference in solubility of the compound and impurities in a given solvent or solvent mixture at different temperatures. For compounds with similar structures, recrystallization from a mixture of methanol (B129727) and water has been reported to yield pure crystals. beilstein-journals.org The process generally involves dissolving the crude product in a minimum amount of a hot solvent, followed by slow cooling to allow for the formation of well-defined crystals of the pure compound, leaving impurities in the mother liquor.

For analytical purposes and for the purification of complex mixtures, High-Performance Liquid Chromatography (HPLC) is often employed. For related aniline derivatives, reversed-phase columns (e.g., C8 or C18) are commonly used with a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) and water, often with an additive like trifluoroacetic acid (TFA). renyi.hu

The table below summarizes common purification techniques for imidazole derivatives, based on literature for related compounds.

Purification TechniqueStationary PhaseMobile Phase / SolventCompound TypeReference
Column Chromatography Silica GelEthyl acetate / HexaneN-Arylimidazole derivatives rsc.orgbiomedres.us
Flash Chromatography Silica Gel 60Ethyl acetate / Hexane (1:4)2,4-Bis(hydroxymethyl)aniline derivative renyi.hu
Recrystallization -Methanol / WaterBenzo[d]imidazol-1-yl derivatives beilstein-journals.org
Recrystallization -Ethanol (B145695)4-(1H-benzo[d]imidazol-2-yl)aniline derivatives ijrpc.com
High-Performance Liquid Chromatography (HPLC) Nucleosil C8Acetonitrile / Water with 0.1% TFAAniline derivatives renyi.hu

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of a compound. Although specific experimental NMR data for 2-(4-Methyl-1H-imidazol-1-yl)aniline are unavailable, analysis of its structural analogue, 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, provides a basis for understanding its potential spectral features. rsc.org

¹H NMR: The proton NMR spectrum is crucial for identifying the chemical environment of hydrogen atoms within a molecule. For the analogue 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline , the ¹H NMR spectrum was recorded in DMSO-d6. rsc.org The signals observed include singlets for the methyl and amine protons, as well as distinct signals for the protons on the imidazole (B134444) and aniline (B41778) rings. rsc.org

Aniline Ring Protons: The protons on the substituted aniline ring are expected to appear as singlets or multiplets in the aromatic region. In the case of the analogue, singlets are observed at 6.84 ppm, 6.94 ppm, and 6.98 ppm. rsc.org

Imidazole Ring Protons: The protons on the imidazole ring typically appear at distinct chemical shifts. For the analogue, a signal for the imidazole proton is noted at 7.35 ppm, and another downfield signal at 8.12 ppm. rsc.org

Methyl Protons: The methyl group protons on the imidazole ring are expected to appear as a singlet in the upfield region, as seen at 2.15 ppm for the analogue. rsc.org

Amine Protons: The -NH₂ protons of the aniline moiety typically appear as a broad singlet, which is observed at 5.91 ppm for the analogue. rsc.org

¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. For the analogue 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline , the ¹³C NMR spectrum shows characteristic peaks for the aromatic, imidazole, and methyl carbons. rsc.org The presence of the electron-withdrawing trifluoromethyl group significantly influences the chemical shifts of the aniline ring carbons. rsc.orgossila.com

Table 1: ¹H NMR Spectral Data for the Analogue 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline rsc.org Data recorded in DMSO-d6 at 300 MHz.

Chemical Shift (δ ppm)MultiplicityAssignment
8.12d, J = 1.2 HzImidazole ring proton
7.35sImidazole ring proton
6.98sAniline ring proton
6.94sAniline ring proton
6.84sAniline ring proton
5.91s-NH₂ protons
2.15s-CH₃ protons

Table 2: Predicted and Analogue ¹³C NMR Data Detailed experimental ¹³C NMR data for the analogue is not fully provided in the search results. The data below is a partial representation based on available information.

Carbon AtomPredicted Chemical Shift (ppm) for this compoundObserved Chemical Shift (ppm) for Analogue 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline rsc.org
Aniline Ring Carbons115-145103.4 - 150.9
Imidazole Ring Carbons115-140114.2, 134.9, 138.5
Methyl Carbon~10-1513.4

Detailed experimental 2D NMR data (COSY, HSQC, HMBC) for this compound or its close analogues were not found in the provided search results. These techniques would be invaluable for unambiguous assignment of proton and carbon signals and for confirming the connectivity between the aniline and imidazole rings.

COSY (Correlation Spectroscopy): Would confirm the coupling between adjacent protons on the aniline ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton to its directly attached carbon atom, aiding in the assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons separated by two or three bonds, which would be essential to confirm the C-N bond between the aniline and imidazole rings.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy provides information on the functional groups present in a molecule.

Infrared (IR) Spectroscopy: While a specific IR spectrum for this compound was not found, the spectrum is expected to show characteristic absorption bands for the N-H stretching of the amine, C-N stretching, C=C and C=N stretching of the aromatic and imidazole rings, and C-H stretching. For the related compound 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline , IR spectroscopy confirmed the presence of aromatic rings (1626 cm⁻¹) and aniline N-H stretches (3328 cm⁻¹ and 3448 cm⁻¹). mdpi.com

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3500-3300N-H stretchPrimary Amine (-NH₂)
3150-3000C-H stretchAromatic & Imidazole
3000-2850C-H stretchMethyl (-CH₃)
1650-1580C=C stretchAromatic Ring
1600-1450C=N stretchImidazole Ring
1360-1250C-N stretchAryl Amine

Raman Spectroscopy: No experimental Raman spectroscopy data for this compound or its close analogues could be located in the searched literature.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-resolution mass spectrometry is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement.

For the target compound, This compound , the molecular formula is C₁₀H₁₁N₃, which corresponds to a monoisotopic mass of 173.0953 Da. nih.gov Predicted ESI-MS data suggests an [M+H]⁺ adduct at m/z 174.10257. uni.lu

Experimental ESI-MS data for the analogue 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (C₁₁H₁₀F₃N₃) shows an [M+H]⁺ peak at m/z 242, which validates its molecular weight of 241.21 g/mol . rsc.orgsigmaaldrich.com

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaCalculated Monoisotopic Mass (Da)Observed/Predicted [M+H]⁺ (m/z)Source
This compoundC₁₀H₁₁N₃173.0953174.10257 nih.govuni.lu (Predicted)
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)anilineC₁₁H₁₀F₃N₃241.0827242 rsc.org (Experimental)

X-ray Crystallography for Solid-State Structural Analysis

No experimental single-crystal X-ray diffraction data for this compound was found in the searched literature. Such an analysis would provide definitive proof of the molecular structure in the solid state, including bond lengths, bond angles, and torsional angles between the aniline and imidazole rings.

Information regarding the crystal packing and specific intermolecular interactions for this compound is not available. However, based on its structure, it is expected to exhibit intermolecular hydrogen bonding. The primary amine (-NH₂) group can act as a hydrogen bond donor, while the nitrogen atom at position 3 of the imidazole ring can act as a hydrogen bond acceptor. These interactions would play a significant role in the supramolecular assembly of the compound in the solid state. Studies on other imidazole derivatives confirm that such C-H···N/O interactions are common packing motifs. mdpi.com

Conformational Analysis in the Crystalline State

A comprehensive search of available scientific literature and crystallographic databases did not yield specific studies on the conformational analysis of this compound in the crystalline state. Consequently, detailed research findings, including specific dihedral angles, bond lengths, intermolecular interactions, and crystallographic data tables for this particular compound, are not available at this time.

While studies on related imidazole and aniline derivatives exist, a strict adherence to the analysis of this compound prevents the inclusion of data from those compounds. Further experimental investigation, specifically through single-crystal X-ray diffraction, would be required to elucidate its solid-state conformation.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations are widely used to determine optimized molecular geometry, electronic structure, and reactivity. For imidazole (B134444) derivatives, methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly employed to model their properties accurately. irjweb.comresearchgate.net

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. irjweb.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more prone to chemical reactions. nih.gov

For instance, in a theoretical DFT analysis of a related imidazole derivative, the HOMO and LUMO energy values were calculated to be -6.2967 eV and -1.8096 eV, respectively, resulting in a HOMO-LUMO energy gap of 4.4871 eV. irjweb.com This significant gap suggests that the charge transfer primarily occurs within the molecule itself and is indicative of high stability. irjweb.com In another related compound, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, the presence of the electron-withdrawing trifluoromethyl group is noted to increase the HOMO-LUMO gap, thereby enhancing blue-shifting in photoluminescent emissions. ossila.com

Table 1: Representative Frontier Orbital Energies and Global Reactivity Descriptors for an Imidazole Derivative (Data based on a similar imidazole compound, calculated at the B3LYP/6-311+G(d,P) level)

ParameterSymbolValue (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-6.2967
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.8096
Energy GapΔE4.4871
Chemical Hardnessη2.2449
Electronegativityχ4.05315
Electrophilicity Indexω3.6586

Source: irjweb.com

Molecular Electrostatic Potential (MEP) Mapping is a valuable technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP map illustrates regions of varying electrostatic potential on the molecule's surface. researchgate.net

Negative Regions (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack. In molecules like benzimidazole (B57391), these regions are often localized over electronegative atoms such as nitrogen or oxygen. nih.gov

Positive Regions (Blue): These areas are electron-deficient and are favorable sites for nucleophilic attack. nih.govresearchgate.net

Zero Potential Regions (Green): These represent areas of neutral potential. nih.gov

In studies of related benzimidazole derivatives, MEP maps have clearly identified the most probable sites for reaction. For example, in N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine, the area around the nitrogen atoms of the imidazole ring shows the most negative potential, indicating it as the likely site for electrophilic interaction. niscpr.res.in

Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. irjweb.com Key descriptors include chemical hardness (η), electronegativity (χ), and the electrophilicity index (ω). irjweb.com Chemical hardness is a measure of resistance to deformation of electron density, with harder molecules having larger HOMO-LUMO gaps. irjweb.com

Fukui functions are local reactivity descriptors that identify which atoms within a molecule are more susceptible to a specific type of attack. arpgweb.com They are used to distinguish the sites for nucleophilic and electrophilic attacks by analyzing the change in electron density when an electron is added to or removed from the molecule. arpgweb.com These functions help in understanding and explaining the mechanisms of chemical reactions at an atomic level. arpgweb.com

Conformational Analysis and Energy Profiling

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies. This is often done by systematically rotating specific dihedral (torsion) angles and calculating the energy at each step to generate a potential energy surface.

For example, a conformational analysis was performed on 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline by varying a selected torsion angle from -180° to +180° in 5° increments using semi-empirical calculations. researchgate.net Such studies reveal the most stable (lowest energy) conformation and the energy barriers between different conformers. The angle between the imidazole and arene rings is a key determinant of conformation in these types of molecules. ipb.pt In a study of pyrazolo[3,4-d]pyrimidine derivatives, DFT calculations revealed significant conformational changes around the flexible sulfonyl group, with dihedral angles changing substantially upon optimization. nih.gov

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum chemical calculations often model molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent, over time. MD simulations provide insights into dynamic processes like conformational changes, solvation effects, and intermolecular interactions.

The development of accurate force fields is crucial for reliable MD simulations. The Automated Topology Builder (ATB) and Repository is a tool that can facilitate the development of molecular force fields for complex organic molecules, including imidazole derivatives like 4-(2-Methyl-4-nitro-1H-imidazol-1-yl)aniline, for use in simulations with software like GROMACS. uq.edu.au Such simulations can reveal properties like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atoms, providing a picture of the molecule's flexibility and interactions with its environment.

Theoretical Prediction and Experimental Validation of Spectroscopic Data (e.g., NMR, IR)

A powerful application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results to validate the computed structure. DFT methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are highly effective for calculating NMR (¹H and ¹³C) chemical shifts and IR vibrational frequencies. niscpr.res.inresearchgate.net

Numerous studies on related benzimidazole and imidazole compounds have demonstrated excellent agreement between theoretical and experimental spectroscopic data. niscpr.res.inresearchgate.net For instance, in the analysis of N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine, the correlation between calculated and experimental NMR data was very strong, with correlation coefficients (R²) of 0.912 for ¹H NMR and 0.934 for ¹³C NMR. niscpr.res.in This high level of agreement confirms that the optimized geometry from the DFT calculation is a reliable representation of the molecule's actual structure. niscpr.res.inresearchgate.net

Table 2: Comparison of Experimental and Theoretical ¹H and ¹³C NMR Chemical Shifts (ppm) for a Related Benzimidazole Derivative (Data for N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine)

AtomExperimental ¹H Shift (ppm)Calculated ¹H Shift (ppm)AtomExperimental ¹³C Shift (ppm)Calculated ¹³C Shift (ppm)
H27, H28, H29, H30, H31, H32, H336.96 - 8.036.655 - 8.5784C10142.10145.2231
---C15132.89134.1121
---C16132.89134.1121
---C20117.39126.5229
---C21128.33126.2921

Source: niscpr.res.in

Similarly, calculated IR frequencies, after being scaled by an appropriate factor to account for anharmonicity and other systematic errors, often match experimental FT-IR spectra very well, aiding in the assignment of complex vibrational modes. niscpr.res.in

Reactivity, Functionalization, and Derivatization

Reactions at the Aniline (B41778) Moiety

The aniline portion of the molecule, consisting of the primary amino group (-NH₂) attached to the phenyl ring, is a site of high reactivity, particularly towards electrophiles.

Electrophilic Aromatic Substitution on the Phenyl Ring

The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions of the benzene (B151609) ring. byjus.comscribd.com In 2-(4-methyl-1H-imidazol-1-yl)aniline, the C2 position is substituted by the imidazole (B134444) ring, leaving the C4 (para) and C6 (ortho) positions as the primary sites for electrophilic attack. The high electron-donating capacity of the amino group makes the phenyl ring highly susceptible to substitution reactions like halogenation, nitration, and sulfonation. byjus.com

However, the strong activation by the -NH₂ group can often lead to multiple substitutions and side reactions, such as oxidation. scribd.comlibretexts.org For instance, the reaction of aniline with bromine water typically yields the 2,4,6-tribromoaniline (B120722) precipitate without a catalyst. byjus.comscribd.com To achieve more controlled monosubstitution, the reactivity of the amino group is often moderated by converting it into an amide, such as an acetanilide, via acylation. libretexts.org This less-activating amide group still directs substitution to the para and ortho positions but allows for cleaner, more selective reactions. The protecting acetyl group can later be removed through hydrolysis to restore the amino function. libretexts.org

Table 1: Predicted Electrophilic Aromatic Substitution Reactions

Reaction Reagent Predicted Major Product(s) Notes
Bromination Br₂ in H₂O 4,6-Dibromo-2-(4-methyl-1H-imidazol-1-yl)aniline Polysubstitution is likely due to high activation from the amino group.
Nitration HNO₃/H₂SO₄ Mixture of 4-nitro and 6-nitro isomers, plus oxidation byproducts Direct nitration is often problematic; protection of the amino group is recommended. libretexts.org

Reactions Involving the Amino Group (e.g., Acylation, Alkylation, Diazotization)

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic and basic, allowing for direct reactions at the nitrogen center.

Acylation: The primary amino group readily undergoes acylation with reagents like acid chlorides or anhydrides to form amides. This reaction is fundamental for protecting the amino group during other transformations. libretexts.org For example, reacting a similar compound, 4-(1H-benzo[d]imidazol-2-yl)aniline, with maleic anhydride (B1165640) results in the formation of the corresponding α,β-unsaturated carboxylic acid, demonstrating the nucleophilic character of the exocyclic amino group. ijrpc.com

Alkylation: As a primary amine, the amino group can be alkylated by alkyl halides. However, this reaction can be difficult to control, often leading to mixtures of mono- and di-alkylated products, as well as potential quaternization to form ammonium (B1175870) salts.

Diazotization: Primary aromatic amines react with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C) to form diazonium salts. organic-chemistry.orgresearchgate.net This is a cornerstone reaction in aromatic chemistry. The resulting diazonium salt of this compound is a versatile intermediate. It can be converted into a wide array of functional groups (e.g., -OH, -F, -Cl, -Br, -I, -CN) through subsequent reactions, such as the Sandmeyer or Schiemann reactions, or used in azo-coupling reactions to form azo dyes. organic-chemistry.orgicrc.ac.ir The stability of the diazonium salt is dependent on factors like temperature and the electronic nature of substituents on the ring. nih.gov

Reactions at the Imidazole Ring

The imidazole ring is an electron-rich aromatic heterocycle, making it reactive towards electrophiles. Its reactivity is influenced by the substituents at the N-1, C-2, and C-4 positions.

Electrophilic and Nucleophilic Substitution Reactions

For this compound, the N-1 position is occupied by the aniline ring and the C-4 position by a methyl group. This leaves the C-2 and C-5 positions available for substitution. In general, electrophilic substitution on the imidazole ring occurs preferentially at the C-5 position over the C-2 position.

Conversely, nucleophilic substitution on an unsubstituted imidazole ring is rare and typically requires the presence of strong electron-withdrawing groups to activate the ring towards attack. Given the electron-donating nature of the methyl group and the attached aniline ring, nucleophilic substitution on the imidazole moiety of this specific compound is not a favored reaction pathway under normal conditions.

Functionalization of the Methyl Group

The methyl group at the C-4 position of the imidazole ring represents another potential site for chemical modification. While specific literature on the functionalization of this methyl group in this compound is limited in the conducted searches, related compounds like 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline are utilized as building blocks in synthesis, indicating the methyl group can be preserved during other transformations. ossila.com Potential reactions could include oxidation to a carboxylic acid under strong oxidizing conditions or condensation reactions at the methyl group after deprotonation with a strong base.

Cyclization Reactions and Formation of Fused Heterocyclic Systems

The ortho-positioning of the nucleophilic amino group and the imidazole ring makes this compound an excellent precursor for the synthesis of fused heterocyclic systems. Intramolecular cyclization reactions can lead to the formation of polycyclic aromatic compounds, which are of significant interest in medicinal chemistry and materials science.

A prominent example of this reactivity is the synthesis of imidazo[1,2-a]benzimidazoles. This transformation can be achieved by reacting the 2-(imidazolyl)aniline precursor with various reagents that provide the final carbon atom needed to form the new fused ring. researchgate.netchemrxiv.org The reaction often involves an initial reaction at the exocyclic amino group, followed by an intramolecular cyclization and aromatization sequence. The synthesis of related imidazo[1,2-a]benzoazepines has also been reported, highlighting the versatility of imidazole derivatives in constructing complex fused systems. nih.gov

Table 2: Potential Cyclization Reactions

Target Fused System Potential Reagent/Condition Description
Imidazo[1,2-a]benzimidazole Phosgene, Thiophosgene, or equivalents The aniline nitrogen attacks the electrophilic carbon, followed by intramolecular cyclization onto the imidazole nitrogen.
Dihydro-imidazo[1,2-a]quinazoline Aldehydes or Ketones Condensation with the amino group to form an imine, followed by intramolecular cyclization.

Coordination Chemistry and Ligand Properties

The presence of both a primary aromatic amine and an imidazole ring within the same molecule gives this compound its notable capacity as a ligand in coordination chemistry. The spatial arrangement of these two nitrogen-containing groups allows for the formation of stable chelate rings with metal ions.

Chelation Modes and Metal Ion Binding Capabilities

Based on the principles of coordination chemistry and studies of analogous structures, this compound is expected to primarily function as a bidentate ligand. Chelation would occur through the nitrogen atom of the amino group and one of the nitrogen atoms of the imidazole ring, forming a stable five-membered chelate ring with a metal center. This bidentate coordination is a common feature for ligands containing both imidazole and aniline or similar donor groups in close proximity.

The specific nitrogen atom of the imidazole ring involved in coordination would likely be the sp2-hybridized nitrogen that is not bonded to the aniline ring, as it possesses a readily available lone pair of electrons. The binding affinity and the stability of the resulting metal complexes will depend on several factors, including the nature of the metal ion (its size, charge, and electronic configuration), the solvent system used, and the reaction conditions.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial to ensure the solubility of both the ligand and the metal salt. Alcohols, such as ethanol (B145695) or methanol (B129727), are commonly employed for such reactions. The reaction mixture is often heated to facilitate the complexation process.

The resulting metal complexes can be isolated as crystalline solids and characterized using a variety of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the N-H bonds of the aniline group and the C=N and C-N bonds of the imidazole ring upon coordination to a metal ion can provide evidence of complex formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to elucidate the structure of diamagnetic metal complexes in solution. Shifts in the chemical shifts of the protons and carbons of the ligand upon coordination can indicate the binding sites.

Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and nitrogen in the complex, which helps in confirming the stoichiometry of the metal-ligand complex.

Electronic and Structural Properties of Coordination Compounds

The electronic properties of coordination compounds derived from this compound are largely dictated by the central metal ion and the geometry of the resulting complex. For transition metal complexes, the d-orbital splitting pattern, which is influenced by the ligand field, will determine the electronic transitions and, consequently, the color and magnetic properties of the complex.

The structural properties, as revealed by techniques like X-ray crystallography, would provide detailed insights into the coordination environment of the metal ion. Depending on the metal ion and the stoichiometry of the reaction, various geometries such as square planar, tetrahedral, or octahedral could be adopted. For instance, in an octahedral complex, the this compound ligand would occupy two coordination sites, with other ligands (such as solvent molecules or counter-ions) filling the remaining positions.

The electronic and structural characteristics of these complexes are of fundamental importance as they influence their potential applications in areas such as catalysis, materials science, and biological systems.

Advanced Applications of 2 4 Methyl 1h Imidazol 1 Yl Aniline and Its Derivatives Excluding Clinical/safety

Catalysis

The unique molecular architecture of 2-(4-methyl-1H-imidazol-1-yl)aniline, which features both a nucleophilic aniline (B41778) moiety and a versatile imidazole (B134444) ring, makes it and its derivatives valuable in various catalytic processes.

Organocatalysis and Acid-Base Catalysis

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering a distinct alternative to traditional metal-based or enzymatic catalysts. beilstein-journals.org The imidazole ring structure is amphoteric, possessing both a basic pyridine-like nitrogen atom and a weakly acidic N-H group, which allows it to participate in acid-base catalysis. ias.ac.in This dual functionality can reduce the formation of byproducts and enhance reaction yields. ias.ac.in

In the context of this compound, the aniline group provides a basic site, while the imidazole ring contributes its characteristic amphoteric nature. This combination allows the molecule to potentially act as a Lewis base or a proton shuttle in various organic transformations. ias.ac.innih.gov The catalytic activity of imidazole derivatives has been harnessed in multicomponent reactions, demonstrating their effectiveness in facilitating complex chemical syntheses under mild and environmentally friendly conditions. ias.ac.in

Ligand in Transition Metal Catalysis for Organic Transformations

The nitrogen atoms in both the aniline and imidazole components of this compound can act as effective coordination sites for transition metals. This property allows it to serve as a ligand in the formation of catalysts for a variety of organic transformations, including cross-coupling and hydrogenation reactions.

Imidazole derivatives are widely employed as ligands in coordination chemistry to construct metal-organic frameworks and coordination polymers. researchgate.netrsc.org The nitrogen-donor capabilities of the imidazole ring are crucial for forming stable bonds with metal ions. mdpi.com Similarly, aniline derivatives can coordinate with metals, and their electronic properties can be tuned by substituents on the aromatic ring. The combined presence of these two functional groups in one molecule allows for the formation of stable chelate complexes with transition metals, which can enhance catalytic activity and selectivity. A related compound, 4-(1H-imidazol-1-yl)aniline, has been used as a ligand in chromatography, demonstrating its strong interaction with other molecules through a combination of hydrophobic, hydrogen bonding, and charge transfer interactions. nih.gov

Materials Science and Advanced Functional Materials

The structural features of this compound and its derivatives make them valuable building blocks for a range of advanced functional materials.

Precursor for Polymer Synthesis and Modification

This compound can serve as a monomer for the synthesis of novel polymers with tailored properties. The aniline moiety can undergo oxidative polymerization to form polyaniline (PANI) derivatives. nih.gov The incorporation of the methyl-imidazole group onto the PANI backbone would introduce new functionalities, potentially altering the polymer's solubility, processability, and electrical properties. nih.gov

Furthermore, imidazole-containing monomers can be polymerized to create materials with applications in heat-resistant and luminescent fields. researchgate.net The synthesis of polymers from imidazole derivatives is an active area of research, with the resulting materials showing promise in optoelectronic devices and smart materials. researchgate.net The bifunctional nature of this compound allows for its integration into various polymer architectures, offering a pathway to materials with combined conductive and photoactive properties.

Application in Organic Optoelectronics (e.g., Organic Light-Emitting Diodes - OLEDs, Blue Phosphorescent Emitters)

Imidazole derivatives are of significant interest in the field of organic optoelectronics, particularly for their use in Organic Light-Emitting Diodes (OLEDs). tandfonline.comresearchgate.net Their strong electron-withdrawing characteristics make them suitable for use as emitter materials, host materials, and electron-transporting materials. tandfonline.com The imidazole core is thermally stable and can be easily modified, which is advantageous for the fabrication of OLEDs. tandfonline.com

A structurally similar compound, 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, is utilized as a building block for synthesizing blue phosphorescent emitters. ossila.com In these applications, the arylimidazole structure coordinates with an iridium metal center to form an organometallic complex that functions as a triplet emitter. ossila.com The presence of electron-withdrawing groups, such as the trifluoromethyl group in the example, helps to increase the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to a blue shift in the light emission. ossila.com This demonstrates the potential of this compound derivatives in developing high-efficiency and color-stable OLEDs.

Application Area Key Findings Relevant Compounds
OrganocatalysisImidazole's amphoteric nature allows it to act as an acid-base catalyst, improving reaction yields. ias.ac.inImidazole, this compound
Transition Metal CatalysisImidazole and aniline groups serve as N-donor ligands for metal ions, forming stable catalytic complexes. researchgate.netmdpi.com4-(1H-imidazol-1-yl)aniline, this compound
Polymer SynthesisAniline moiety allows for polymerization into PANI derivatives; imidazole group adds functionality. nih.govresearchgate.net2-(1-methylbut-2-en-1-yl)aniline, N-allyl-tetrasubstituted imidazole
Organic OptoelectronicsImidazole derivatives are used as emitters and host materials in OLEDs due to their electronic and thermal properties. tandfonline.comresearchgate.net3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
Metal-Organic FrameworksN-donor sites on the imidazole and aniline rings coordinate with metal ions to form porous frameworks. mdpi.comrsc.org1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzene, 1,4-di(1H-imidazol-4-yl)benzene

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. Imidazole and its derivatives are excellent candidates for ligands in the synthesis of MOFs due to their robust coordination with metal centers. researchgate.netmdpi.com These materials are gaining attention for their potential applications in gas storage, separation, catalysis, and sensing. mdpi.comrsc.org

The molecule this compound can act as a linker in the formation of MOFs. The nitrogen atoms of the imidazole ring and the aniline group can coordinate to metal ions, leading to the self-assembly of extended one-, two-, or three-dimensional networks. mdpi.com The specific geometry and connectivity of the resulting framework would be influenced by the coordination preferences of the metal ion and the reaction conditions. The functional properties of such MOFs, for instance, in selective gas adsorption or as chemical sensors, could be tuned by the chemical nature of the aniline and imidazole components. rsc.org

Sensing Applications for Chemical Analytes

The unique structural characteristics of this compound and its derivatives make them promising candidates for the development of chemosensors for various chemical analytes. The imidazole ring, with its electron-rich nitrogen atoms, and the appended aniline group can act as binding sites and signaling units, respectively. The interaction of these moieties with specific analytes can lead to detectable changes in their photophysical properties, such as fluorescence or color, forming the basis for sensing applications.

Derivatives of the core 2-(anilino)imidazole structure have been investigated as fluorescent chemosensors, particularly for the detection of metal ions. For instance, a series of 2-(1H-Imidazol-2-yl)phenol ligands and their neutral Zn(II) complexes have been synthesized and their fluorescent properties studied. acs.org It was observed that coordination of the imidazole and phenol (B47542) moieties to the zinc(II) ion resulted in a significant enhancement of fluorescent intensity for certain derivatives. acs.org This "turn-on" fluorescence response is highly desirable for sensitive and selective detection. A linear relationship was found between the emission intensity and the concentration of the zinc ion, even at the 10⁻⁸ M level, highlighting the potential for trace metal analysis. acs.org

The sensing mechanism in these systems often involves the chelation-enhanced fluorescence (CHEF) effect. Upon binding to a metal ion, the ligand's conformational flexibility is reduced, and the photoinduced electron transfer (PET) process from the aniline or phenol group to the imidazole ring can be suppressed, leading to an increase in fluorescence emission. The specificity for a particular metal ion can be tuned by modifying the substituents on both the imidazole and the aniline/phenol rings, which alters the size and geometry of the binding pocket.

While direct studies on this compound as a chemosensor are not extensively reported, its structural similarity to proven fluorescent sensors suggests its high potential in this area. The presence of the methyl group on the imidazole ring may influence the electron density and steric environment of the binding site, potentially affecting its selectivity and sensitivity towards different analytes.

Table 1: Examples of Imidazole-Based Fluorescent Chemosensors
Sensor DerivativeAnalyte DetectedObserved ChangeLimit of Detection (LOD)Reference
2-(1H-Imidazol-2-yl)phenol derivativesZn(II)Fluorescence enhancement10⁻⁸ M acs.org
4-methyl-2,6-bis-((pyrimidin-2-ylimino)methyl)phenol (HMPM)Al³⁺12-fold fluorescence increase1.27 μM researchgate.net
2-aminothiazolesalicylaldehydeFe²⁺Fluorescence quenching0.003 µM nih.gov

Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry focuses on the design and synthesis of complex, ordered structures held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The molecular structure of this compound, featuring both hydrogen bond donors (the N-H of the aniline) and acceptors (the nitrogen atoms of the imidazole ring), as well as aromatic rings capable of π-π stacking, makes it an excellent building block for the construction of supramolecular assemblies.

The imidazole moiety is a well-known participant in supramolecular chemistry, often found in biological systems where it plays a crucial role in molecular recognition and self-assembly. nih.gov The non-covalent interactions involving the imidazole ring are key to the structure and function of many proteins and enzymes. nih.gov

In synthetic systems, derivatives of 2-(aminoaryl)-imidazoles have been shown to self-assemble into well-defined architectures. For example, the regioselective synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides has been reported, where the presence of a 2-hydroxyaryl group directs the self-assembly process. nih.gov Computational studies have revealed that this substituent facilitates intramolecular hydrogen bonding, which in turn controls the regioselectivity of the reaction and promotes the formation of specific imidazole derivatives. nih.gov This highlights the potential to control the self-assembly of such molecules through judicious choice of substituents.

The introduction of a methyl group on the imidazole ring, as in this compound, can have a significant impact on its supramolecular behavior. The methyl group can influence the planarity of the imidazole ring and introduce steric hindrance, which may alter the preferred modes of intermolecular interactions. nih.gov For instance, in some metal-imidazole complexes, the presence of a methyl group has been shown to deform the planar structure of the imidazole, which can affect its interaction with other molecules. nih.gov

The ability of this compound and its derivatives to form ordered supramolecular structures opens up possibilities for their application in materials science, for example, in the creation of porous materials, liquid crystals, and functional thin films. The specific architecture of the self-assembled structures will depend on factors such as the substitution pattern, the solvent used for assembly, and the presence of other interacting species.

Table 2: Intermolecular Interactions in Imidazole-Based Supramolecular Assemblies
Type of InteractionDescriptionRole of Imidazole Moiety
Hydrogen BondingElectrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.The imidazole ring contains both hydrogen bond donors (N-H) and acceptors (N atoms).
π-π StackingNon-covalent interaction between aromatic rings.The aromatic imidazole ring can participate in stacking interactions with other aromatic systems.
Coordination BondsInteraction between a central metal atom and surrounding ligands.The nitrogen atoms of the imidazole ring can coordinate to metal ions to form metal-organic frameworks (MOFs) and other coordination polymers. nih.gov
van der Waals ForcesWeak, short-range electrostatic attractive forces between uncharged molecules.Contribute to the overall stability of the supramolecular structure.

Conclusion and Future Research Perspectives

Summary of Key Findings on 2-(4-Methyl-1H-imidazol-1-yl)aniline

While direct research on this compound is emerging, extensive studies on its structural isomers and related derivatives have revealed the profound potential of the N-arylimidazole scaffold. Isomeric compounds, such as 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, are recognized as crucial building blocks for organometallic iridium complexes that function as blue phosphorescent emitters in Organic Light-Emitting Diodes (OLEDs). orgsyn.orgossila.com The strategic placement of the imidazole (B134444) and aniline (B41778) groups allows for the formation of stable metal complexes with desirable photophysical properties. orgsyn.orgossila.com

Furthermore, the para-substituted isomer, 4-(1H-imidazol-1-yl)aniline, has been successfully employed as a novel ligand in mixed-mode chromatography for the purification of antibodies. nih.govnih.gov When immobilized on a solid support, this ligand demonstrates a unique dual-selectivity for immunoglobulin G (IgG), enabling both high-salt binding and pH-mediated elution, showcasing its utility in advanced bioseparation technologies. nih.govnih.gov The general class of substituted imidazoles is also prominent in medicinal chemistry, forming the core of molecules with anticancer, antibacterial, and antiviral properties, underscoring the scaffold's pharmacological relevance. nih.govresearchgate.netresearchgate.net

Emerging Synthetic Strategies and Methodological Advancements

The construction of the critical C(aryl)-N(imidazole) bond in this compound and its analogs is primarily governed by transition-metal-catalyzed cross-coupling reactions. Two predominant strategies have emerged: the Ullmann condensation and the Buchwald-Hartwig amination.

The Ullmann condensation is a classical copper-catalyzed method that couples an aryl halide with an amine or a heterocyclic compound. wikipedia.org Traditionally, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have introduced the use of soluble copper catalysts with specific ligands, such as 1,10-phenanthroline (B135089) or N-methylglycine, which can promote the reaction under milder conditions. acs.org A key challenge has been the coupling of unprotected anilines, but recent patents describe efficient, ligand-accelerated Ullmann couplings of anilines with imidazoles, a significant step toward the scalable synthesis of compounds like this compound for applications such as Factor Xa inhibitors. google.com

The Buchwald-Hartwig amination offers a powerful, palladium-catalyzed alternative for forming C-N bonds. organic-chemistry.orgyoutube.com This methodology is known for its broad substrate scope and generally milder reaction conditions compared to traditional Ullmann reactions. orgsyn.orgorganic-chemistry.org The choice of phosphine (B1218219) ligands (e.g., DPPF, XANTPHOS) is critical to the success of the coupling, and ongoing ligand development continues to expand the versatility of this reaction for synthesizing complex arylamines and N-aryl-heterocycles. orgsyn.orgyoutube.com

A comparative overview of these emerging strategies is presented below.

FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (Cu(I) salts, Cu nanoparticles) wikipedia.orgmdpi.comPalladium (Pd(0) or Pd(II) precursors) orgsyn.orgorganic-chemistry.org
Typical Ligands 1,10-Phenanthroline, Amino acids (e.g., Glycine) acs.orgPhosphines (e.g., BINAP, DPPF, Xantphos) youtube.com
Base K₂CO₃, Cs₂CO₃, K₃PO₄ acs.orgNaOt-Bu, K₃PO₄, Cs₂CO₃ nih.gov
Typical Solvents DMF, DMSO, NMP wikipedia.orgToluene, Dioxane, THF nih.gov
Key Advantages Lower cost of catalyst, effective for specific substrates. mdpi.comBroader substrate scope, milder conditions, higher yields. organic-chemistry.org

Untapped Reactivity Pathways and Derivatization Potential

The bifunctional nature of this compound presents a wealth of opportunities for derivatization that remain largely untapped. The molecule contains two primary reactive sites: the nucleophilic amino group on the aniline ring and the un-substituted nitrogen (N3) of the imidazole ring.

The primary amine (-NH₂) is a versatile chemical handle. It can undergo classical reactions such as acylation to form amides, which can be further cyclized, as demonstrated in the reaction of 4-(1H-benzo[d]imidazol-2-yl)aniline with maleic anhydride (B1165640). ijrpc.com It can also form Schiff bases via condensation with aldehydes. ijrpc.com The ortho-position of this amino group is particularly intriguing, as it allows the molecule to act as a bidentate ligand, coordinating to a metal center through both the aniline nitrogen and the imidazole N3 nitrogen.

A highly promising and underexplored pathway is the conversion of this compound into N-heterocyclic carbene (NHC) precursors. scripps.edu This can be achieved by alkylation or arylation at the N3 position of the imidazole ring to form a quaternary imidazolium (B1220033) salt. nih.govincemc.ro Subsequent deprotonation of this salt at the C2 position yields a free NHC. nih.govbeilstein-journals.org The ortho-amino group could remain as a spectator, be protected, or be incorporated into a larger pincer-type ligand architecture, offering precise control over the steric and electronic properties of the resulting NHC catalyst.

Reactive SiteReaction TypeProduct ClassPotential Application
Aniline N-HAcylation / AmidationAmidesPharmaceutical intermediates, Polymer monomers ijrpc.com
Aniline N-HSchiff Base FormationIminesLigands, Chemical probes
Imidazole N3Alkylation / ArylationImidazolium SaltsN-Heterocyclic Carbene (NHC) Precursors nih.govincemc.ro
Both N atomsMetal CoordinationBidentate Ligand ComplexesCatalysts, Sensing materials

Prospects in Advanced Material Design and Catalytic Systems

Building on the findings from its analogs, this compound is a prime candidate for the design of advanced materials. Its structure is inherently suited for creating metal complexes for optoelectronic applications . Similar to its trifluoromethyl-substituted relative used in OLEDs, derivatives of this compound could be developed as ligands for phosphorescent emitters, with the methyl and amino groups providing sites for fine-tuning solubility, film-forming properties, and HOMO/LUMO energy levels. orgsyn.orgossila.com The presence of multiple nitrogen atoms in the structure can improve intramolecular electron transport, a desirable feature in electronic materials. mdpi.com

In the realm of separation science , the demonstrated success of 4-(1H-imidazol-1-yl)aniline in antibody purification provides a clear blueprint. nih.govnih.gov this compound could be immobilized onto polymer resins to create novel chromatography media. The unique combination of a hydrophobic phenyl ring, a hydrogen-bonding amine, and a metal-chelating/ion-exchangeable imidazole group could offer new selectivities for the purification of other biomolecules beyond antibodies.

The most significant prospect lies in catalysis . As a precursor to tailored NHC ligands, this molecule could unlock new catalytic systems. scripps.edu NHCs are known to form highly stable bonds with transition metals, creating robust catalysts for reactions like Suzuki-Miyaura cross-coupling and olefin metathesis. beilstein-journals.org The ortho-amino group on the aniline ring could be used to create hemilabile or bifunctional NHC ligands, where the amino group can reversibly bind to the metal center, influencing the catalytic cycle and potentially enabling new reaction pathways.

Interdisciplinary Research Opportunities

The versatile structure of this compound positions it at the intersection of several scientific disciplines.

Medicinal Chemistry and Chemical Biology: The N-arylimidazole core is present in numerous pharmacologically active agents. nih.govresearchgate.net This compound serves as an ideal scaffold for creating libraries of new derivatives to be screened for activity as enzyme inhibitors (e.g., iNOS dimerization inhibitors, kinases) or receptor antagonists. researchgate.net The aniline group provides a convenient point for attaching other pharmacophores or probes for studying biological systems.

Biotechnology and Diagnostics: The proven ability of the isomeric structure to act as a high-affinity ligand for antibodies suggests applications in diagnostics. nih.gov Derivatives could be developed as capture agents on biosensor surfaces or as components of diagnostic assays requiring selective protein binding.

Organometallic Chemistry and Homogeneous Catalysis: The exploration of this molecule as a precursor to novel mono- and bidentate NHC ligands is a rich area for fundamental research. Synthesizing and characterizing its metal complexes (e.g., with palladium, gold, rhodium) and studying their performance in catalysis would be a significant contribution to the field of organometallic chemistry. incemc.robeilstein-journals.org

Polymer and Materials Science: The bifunctional nature of the molecule allows it to be incorporated as a monomer into advanced polymers. The resulting materials could possess inherent conductivity, metal-chelating capabilities, or specific photophysical properties, making them suitable for use in sensors, conductive films, or smart materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Methyl-1H-imidazol-1-yl)aniline, and how can its purity be validated?

  • Methodology : React substituted imidazoles (e.g., 4-methylimidazole) with halogenated anilines under reflux conditions using toluene as a solvent. Post-synthesis, purify via crystallization (e.g., ethanol) and validate purity using ¹H NMR to confirm substitution patterns and integration ratios. Mass spectrometry (MS) can corroborate molecular weight .

Q. Which spectroscopic techniques are critical for characterizing structural isomers of imidazolyl-aniline derivatives?

  • Methodology : Use ¹H/¹³C NMR to distinguish positional isomers (e.g., 2- vs. 3-substituted imidazole) via chemical shift disparities in aromatic protons. High-resolution MS (HRMS) ensures molecular formula accuracy. For ambiguous cases, X-ray crystallography (e.g., SHELX programs) resolves absolute configuration .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-methylimidazole moiety influence reactivity in palladium-catalyzed cross-coupling reactions?

  • Methodology : Compare reaction yields and kinetics of Suzuki-Miyaura couplings using this compound versus analogs (e.g., 2-(2-Methylimidazolyl)aniline). Density Functional Theory (DFT) calculations can model electron-donating effects of the methyl group on transition-state stability .

Q. What role does this compound play in synthesizing tyrosine kinase inhibitors like Nilotinib?

  • Methodology : As a key intermediate, couple this compound with pyrimidine derivatives via Buchwald-Hartwig amination. Monitor reaction efficiency using LC-MS and optimize catalyst systems (e.g., Pd(OAc)₂/XPhos) to enhance regioselectivity .

Q. How can QSAR models predict the environmental persistence of imidazolyl-aniline derivatives?

  • Methodology : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives (e.g., t₁/₂ = 158 days for related compounds). Validate predictions with OECD 301B biodegradation assays and monitor transformation products via HPLC-MS .

Q. What crystallographic challenges arise in resolving structures of imidazolyl-aniline complexes, and how can SHELX address them?

  • Methodology : For twinned or low-resolution crystals, employ SHELXL for iterative refinement with anisotropic displacement parameters. Use SHELXD for phase problem solutions in small-molecule crystallography, leveraging high redundancy data collection to mitigate disorder .

Methodological Considerations Table

TechniqueApplication ExampleKey ParametersReferences
¹H NMRDistinguishing 2- vs. 3-imidazole substitutionδ 6.5–7.5 ppm (aromatic protons)
X-ray CrystallographyResolving steric clashes in metal complexesSHELXL refinement (R factor < 0.05)
DFT CalculationsModeling electron density in catalytic cyclesB3LYP/6-311+G(d,p) basis set
LC-MSTracking intermediates in drug synthesisESI+ mode, m/z 173.21 ([M+H]⁺)

Retrosynthesis Analysis

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Reactant of Route 1
2-(4-Methyl-1H-imidazol-1-yl)aniline
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(4-Methyl-1H-imidazol-1-yl)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.